molecular formula C12H13Cl2NO B4110765 2,2-Dichloro-1-(3-phenylpyrrolidin-1-yl)ethanone

2,2-Dichloro-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B4110765
M. Wt: 258.14 g/mol
InChI Key: GWGIAEUFYRGILA-UHFFFAOYSA-N
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Description

1-(Dichloroacetyl)-3-phenylpyrrolidine is an organic compound characterized by the presence of a dichloroacetyl group and a phenyl group attached to a pyrrolidine ring

Properties

IUPAC Name

2,2-dichloro-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-11(14)12(16)15-7-6-10(8-15)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIAEUFYRGILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the acylation of 3-phenylpyrrolidine with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method includes the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of dichloroacetyl chloride, a key reagent in the synthesis, can be achieved by the oxidation of trichloroethylene under pressure and elevated temperatures in the presence of specific secondary aliphatic or cycloaliphatic amines . This method ensures high yields and low by-product formation.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloroacetyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.

    Substitution: The dichloroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acylation reactions often use acyl chlorides and bases like pyridine or triethylamine.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce simpler acetyl derivatives.

Scientific Research Applications

1-(Dichloroacetyl)-3-phenylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The dichloroacetyl group can bind to enzymes, altering their activity and affecting cellular pathways. For instance, derivatives of dichloroacetic acid are known to inhibit pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Conclusion

1-(Dichloroacetyl)-3-phenylpyrrolidine is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields. Its synthesis, reactivity, and mechanism of action continue to be areas of active research, with promising implications for future developments in chemistry, biology, and medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,2-Dichloro-1-(3-phenylpyrrolidin-1-yl)ethanone

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